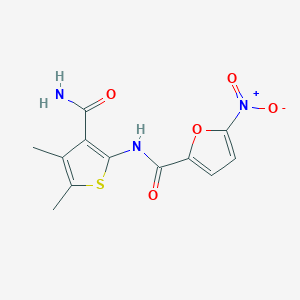

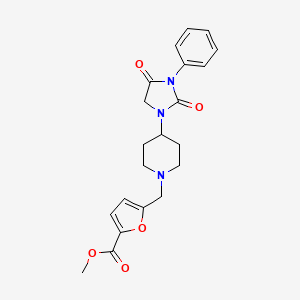

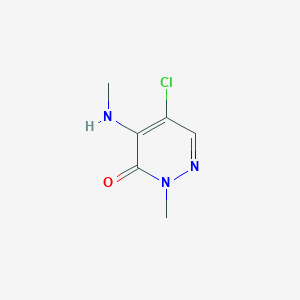

3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Potential Role in Environmental and Occupational Health Hazards

Compounds similar to 3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been studied for their environmental and health impacts. For instance, 3-Nitrobenzanthrone has been identified as a potent mutagen and a suspected human carcinogen found in diesel exhaust and ambient air particulate matter. Its main metabolite, 3-aminobenzanthrone, was detected in the urine of workers exposed to diesel emissions, indicating significant human exposure. The compound forms DNA adducts after metabolic activation and is known for its genotoxic mutagenicity, leading to tumour formation in target tissues. This highlights the compound's potential role in environmental and occupational health hazards, and the need for comprehensive risk assessment and epidemiological studies to understand its impact on human health (Arlt, 2005).

Pharmacological and Therapeutic Potential

Compounds structurally related to this compound have demonstrated significant pharmacological and therapeutic potential. For instance, Isoquinoline derivatives have shown a wide variety of biological activities, including antifungal, anti-Parkinsonism, antitubercular, anti-tumour, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. This broad spectrum of potential uses highlights the importance of such compounds in modern therapeutics and the necessity for further research and development to fully harness their capabilities (Danao et al., 2021).

Implications in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been employed for the degradation of various compounds, including acetaminophen, from aqueous mediums. The study and understanding of by-products, biotoxicity, and proposed degradation pathways are crucial for environmental safety. Research has indicated that certain by-products of these processes can be mutagenic and toxic, posing threats to ecosystems if released untreated. The insights gained from these studies contribute to the enhancement of degradation methods and underline the importance of thorough environmental impact assessments (Qutob et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5S/c1-16-7-11-21(12-8-16)32(30,31)25-13-3-5-17-9-10-19(15-22(17)25)24-23(27)18-4-2-6-20(14-18)26(28)29/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVURCQONHAIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2495638.png)